Lipophilicity Increase via 2-Methyl Substitution
The presence of the 2-methyl substituent in the target compound elevates its computed lipophilicity by approximately 0.2 log units relative to the nearest des-methyl analog, 1-[(thietan-3-yl)amino]pentan-2-ol. This difference is expected to influence passive membrane permeability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1-[(thietan-3-yl)amino]pentan-2-ol (CAS 1870139-79-9): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.2 log units (22% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
A 0.2 log unit increase in XLogP3 can translate into a measurable increase in passive membrane permeability, altering oral absorption and tissue distribution profiles of derived lead compounds.
- [1] PubChem Compound Summary, CID 135393007: 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary, CID 135392675: 1-(Thietan-3-ylamino)pentan-2-ol. National Center for Biotechnology Information, 2024. View Source
